molecular formula C8H14N2O5 B1665679 Alanine glutamate CAS No. 13187-90-1

Alanine glutamate

Cat. No.: B1665679
CAS No.: 13187-90-1
M. Wt: 218.21 g/mol
InChI Key: VYZAGTDAHUIRQA-WHFBIAKZSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ala-Glu-OH typically involves the formation of a peptide bond between alanine and glutamic acid. This process requires the protection of the amino and carboxyl groups to prevent unwanted side reactions. The general steps are as follows:

    Protection of Functional Groups: The amino group of alanine and the carboxyl group of glutamic acid are protected using suitable protecting groups such as tert-butoxycarbonyl (Boc) or benzyl (Bn).

    Activation of Carboxyl Group: The carboxyl group of the protected glutamic acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling Reaction: The activated carboxyl group reacts with the free amino group of the protected alanine to form the peptide bond, resulting in the protected dipeptide.

    Deprotection: The protecting groups are removed under mild conditions to yield the desired dipeptide, Ala-Glu-OH.

Industrial Production Methods

In industrial settings, the production of Ala-Glu-OH can be scaled up using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS involves the stepwise addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. This method allows for the efficient and automated synthesis of peptides.

Chemical Reactions Analysis

Types of Reactions

Ala-Glu-OH can undergo various chemical reactions, including:

    Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids, alanine and glutamic acid.

    Oxidation and Reduction: The amino and carboxyl groups can participate in oxidation and reduction reactions, although these are less common for dipeptides.

    Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of modified peptides.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis.

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include the free amino acids (alanine and glutamic acid) and various modified peptides depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ala-Glu-OH has several scientific research applications:

Mechanism of Action

The mechanism of action of Ala-Glu-OH involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be absorbed and utilized by cells for protein synthesis and other metabolic processes. The presence of glutamic acid in the dipeptide allows it to participate in neurotransmission and other cellular functions. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

    Gly-Glu-OH: A dipeptide consisting of glycine and glutamic acid.

    Ala-Ala-OH: A dipeptide consisting of two alanine molecules.

    Glu-Glu-OH: A dipeptide consisting of two glutamic acid molecules.

Uniqueness

Ala-Glu-OH is unique due to the presence of both alanine and glutamic acid, which confer distinct properties. Alanine is a non-polar amino acid, while glutamic acid is polar and acidic. This combination allows Ala-Glu-OH to participate in a variety of biochemical processes and interactions that are not possible with other dipeptides .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O5/c1-4(9)7(13)10-5(8(14)15)2-3-6(11)12/h4-5H,2-3,9H2,1H3,(H,10,13)(H,11,12)(H,14,15)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZAGTDAHUIRQA-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927376
Record name N-(2-Amino-1-hydroxypropylidene)glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alanylglutamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028686
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13187-90-1
Record name L-Alanyl-L-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13187-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alanine glutamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013187901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Amino-1-hydroxypropylidene)glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALANINE GLUTAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D40GXI4MA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Alanylglutamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028686
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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